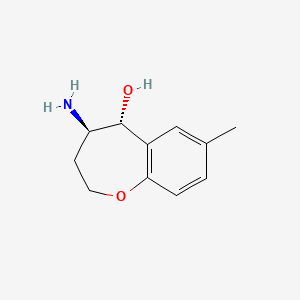
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chiral organic compound with a unique structure that includes a benzoxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and 4-aminobutanol.
Formation of the Benzoxepin Ring: The key step involves the formation of the benzoxepin ring through a cyclization reaction. This can be achieved using a Lewis acid catalyst under controlled temperature conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the desired (4R,5R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides or alkylated derivatives.
Scientific Research Applications
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: Another chiral compound with a similar ring structure but different functional groups.
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal: A compound with multiple hydroxyl groups and a different ring system.
Uniqueness
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is unique due to its specific benzoxepin ring structure and chiral centers, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
32988-10-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
InChI |
InChI=1S/C11H15NO2/c1-7-2-3-10-8(6-7)11(13)9(12)4-5-14-10/h2-3,6,9,11,13H,4-5,12H2,1H3/t9-,11-/m1/s1 |
InChI Key |
ZGNVTNRACNXYEB-MWLCHTKSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OCC[C@H]([C@@H]2O)N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC(C2O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


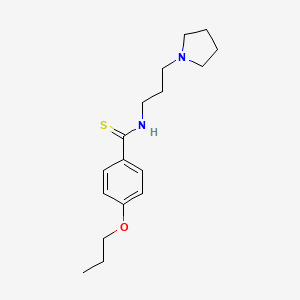
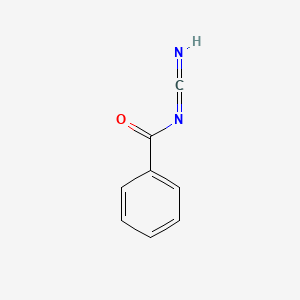



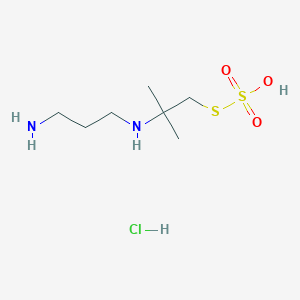

![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
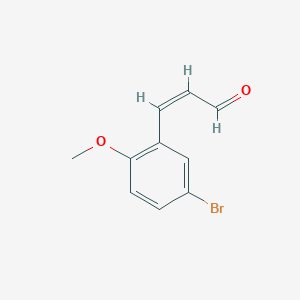

![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)
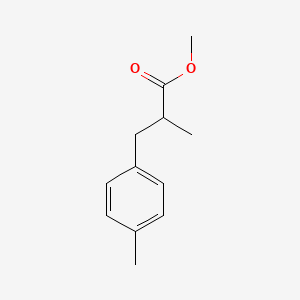
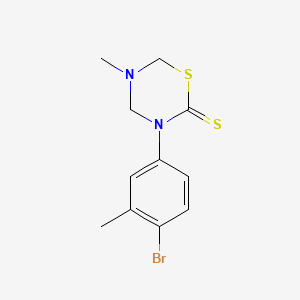
![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)
